(4-Iodo-2-nitrophenyl)hydrazine

Indole Synthesis Cross-Coupling Organometallic Chemistry

Researchers attempting Pd-catalyzed cross-coupling on bromo/chloro-arylhydrazines often face sluggish oxidative addition and low turnover. (4-Iodo-2-nitrophenyl)hydrazine solves this with its 4-iodo handle, enabling efficient Sonogashira, Suzuki, and related couplings. • Lower C-I bond dissociation energy vs. C-Br/C-Cl ensures selective, high-yield oxidative addition. • Ortho-nitro group tunes hydrazine nucleophilicity, critical for controlled Fischer indole cyclizations. • Intact iodo substituent after heterocycle formation serves as a late-stage diversification point. Supplied by BenchChem with rigorous analytical QC and global logistics for immediate R&D use.

Molecular Formula C6H6IN3O2
Molecular Weight 279.04 g/mol
Cat. No. B12852335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Iodo-2-nitrophenyl)hydrazine
Molecular FormulaC6H6IN3O2
Molecular Weight279.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)[N+](=O)[O-])NN
InChIInChI=1S/C6H6IN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2
InChIKeyCXCYKFQKCRJCGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Iodo-2-nitrophenyl)hydrazine: Key Data & Differentiation


(4-Iodo-2-nitrophenyl)hydrazine (CAS 89640-59-5) is a substituted arylhydrazine featuring a 2-nitro group and a 4-iodo substituent on the phenyl ring. Its molecular formula is C6H6IN3O2 with a molecular weight of 279.04 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks such as indoles [1]. The combination of a reactive hydrazine moiety with the distinct electronic and steric properties conferred by the iodo and nitro groups defines its utility and differentiates it from simpler or differently substituted arylhydrazines.

Iodo-substituted arylhydrazine enables oxidative addition in cross-coupling indole synthesis
2-Nitro group provides distinct electron-withdrawing modulation for specialized hydrazone formation
High regioisomeric purity (>98%) ensures correct substitution pattern for structure-activity studies

(4-Iodo-2-nitrophenyl)hydrazine: Functional Group Impact


Arylhydrazines cannot be generically interchanged. The specific substitution pattern on the phenyl ring dictates reaction pathways, yields, and product purity. The 4-iodo group in (4-Iodo-2-nitrophenyl)hydrazine provides a heavy halogen handle essential for transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) that is absent in its bromo, chloro, or unsubstituted analogs [1]. Conversely, the ortho-nitro group strongly influences the electronics of the hydrazine moiety, impacting both its nucleophilicity and the course of cyclization reactions like Fischer indole synthesis, where nitrophenylhydrazones are known to cyclize poorly compared to others, a distinct property that can be leveraged or mitigated in specific synthetic designs [2].

Bromo or chloro analogs may fail to undergo oxidative addition in copper/palladium-catalyzed cross-coupling due to higher C–Br/C–Cl bond dissociation energies.
Regioisomer (2-iodo-4-nitrophenyl)hydrazine yields different heterocyclic products; cannot be considered interchangeable.
Unsubstituted phenylhydrazine lacks the nitro group’s electron-withdrawing effect, altering nucleophilicity and cyclization outcomes.

(4-Iodo-2-nitrophenyl)hydrazine: Quantitative Differentiation


Iodo vs. Bromo in Cross-Coupling Indole Synthesis

The presence of the 4-iodo substituent on (4-Iodo-2-nitrophenyl)hydrazine enables a specific cross-coupling reaction with copper arylacetylides to produce 2-substituted indoles, a transformation not generally feasible or as efficient with the corresponding bromo- or chloro-substituted analogs due to the lower reactivity of C-Br and C-Cl bonds in oxidative addition steps [1]. The quantitative differentiation is based on bond dissociation energies (BDEs) and established reactivity trends in palladium/copper catalysis.

C–I vs. C–Br Reactivity
Class-level inference
C–I BDE ≈ 57 kcal/mol
C–Br BDE ≈ 68 kcal/mol
~11 kcal/mol weaker C–I bond
Iodo enables cross-coupling pathways inaccessible to bromo analogs
Based on established organometallic reactivity trends
Indole Synthesis Cross-Coupling Organometallic Chemistry Heterocyclic Chemistry

2-Nitro Group Effect on Hydrazine Nucleophilicity

The ortho-nitro group in (4-Iodo-2-nitrophenyl)hydrazine exerts a strong electron-withdrawing effect (-I and -M), which significantly decreases the basicity and nucleophilicity of the terminal hydrazine nitrogen compared to unsubstituted phenylhydrazine or analogs lacking the nitro group. This can be quantified by comparing the pKa of the conjugate acid of the hydrazine group. While direct pKa data for the target compound is not publicly available, the effect can be inferred from the known pKa of 2-nitrophenylhydrazine compared to phenylhydrazine.

2-NO2 pKa Depression
Class-level inference
Conj. acid pKa ≈ 3.0 (target)
Phenylhydrazine pKa ≈ 5.2
Nucleophilicity reduced >100-fold
Nitro group strongly attenuates hydrazine nucleophilicity
Extrapolated from analog data; direct measurement recommended
Physical Organic Chemistry Nucleophilicity Reaction Mechanism Substituent Effects

Regioisomeric Purity Impact on Synthesis

(4-Iodo-2-nitrophenyl)hydrazine is a specific regioisomer. Its closest analog, (2-Iodo-4-nitrophenyl)hydrazine (CAS 89640-58-4), shares the same molecular formula and weight (279.04 g/mol) but with reversed substituent positions [1]. This difference leads to divergent reactivity and product outcomes. The target compound is supplied with a certified purity of 98%, ensuring the absence of the regioisomeric contaminant that could otherwise lead to inseparable product mixtures.

Regioisomeric Purity
Reported CoA data
Target: (4-Iodo-2-nitrophenyl)hydrazine
Purity >98%
Regioisomer (2-iodo-4-nitro) excluded
Isomeric purity safeguards against inseparable product mixtures
Confirmed by vendor certificate of analysis
Synthetic Methodology Quality Control Isomerism Medicinal Chemistry

(4-Iodo-2-nitrophenyl)hydrazine: Application Scenarios


2-Substituted Indole Synthesis via Cross-Coupling

This compound is specifically required for the method described by Prikhod'ko and Vasilevskii for synthesizing 2-substituted indoles by cross-coupling N-(o-iodoaryl)hydrazines with copper(I) arylacetylides in DMF [1]. The 4-iodo substituent is essential for the oxidative addition step of the catalytic cycle, and substitution with a 4-bromo or 4-chloro analog is likely to result in significantly lower yields or no reaction. This is a direct application stemming from the halogen-specific reactivity discussed in Section 3.

Palladium-Catalyzed Diversification Building Block

Following the formation of a core heterocycle (e.g., an indole, pyrazole, or hydrazone), the 4-iodo substituent remains intact as a versatile synthetic handle for subsequent diversification via well-established palladium-catalyzed cross-coupling reactions. The lower bond dissociation energy of the C-I bond makes it a more reactive and selective site for these transformations compared to the corresponding bromo- or chloro- analogs, enabling the efficient introduction of a wide array of functional groups and molecular complexity at a late stage of a synthetic sequence.

Electron-Deficient Arylhydrazones for Materials & Bioactivity

The strong electron-withdrawing nature of the 2-nitro group significantly modulates the properties of hydrazones formed from this compound. These electron-deficient hydrazones are distinct from those derived from phenylhydrazine or 4-iodophenylhydrazine, exhibiting different electrochemical and photophysical properties, and potentially distinct biological activity profiles. This makes the compound a valuable precursor for creating specialized hydrazone libraries where an electron-poor aryl framework is a specific design requirement [1].

Application
Selection Property
Validation Focus
2-Substituted indole synthesis via cross-coupling
C–I oxidative addition competence
Cross-coupling yield and conversion efficiency
Late-stage diversification building block
Intact iodo handle after heterocycle formation
Palladium-catalyzed functionalization scope
Electron-deficient hydrazones for materials & bioactivity
2-Nitro-modulated electronic profile
Hydrazone electrochemical/photophysical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Iodo-2-nitrophenyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.